molecular formula C28H26N2O6 B12015266 (4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B12015266
M. Wt: 486.5 g/mol
InChI Key: VKURHTPKMPRWQT-SHHOIMCASA-N
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Description

4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C28H26N2O6 and a molecular weight of 486.529 . This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a dimethoxyphenyl group, and a pyridinylylmethyl group, all attached to a dihydropyrrolone core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core dihydropyrrolone structure. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule, often using reagents like sodium hydride or potassium tert-butoxide.

    Condensation: Condensation reactions can form new carbon-carbon bonds, often using reagents like acetic anhydride or sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the dihydropyrrolone core .

Scientific Research Applications

4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but they often involve modulation of biochemical pathways related to cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar compounds to 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:

  • 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-[4-(ALLYLOXY)BENZOYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-1-(4-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

These compounds share a similar core structure but differ in the substituents attached to the dihydropyrrolone ring.

Properties

Molecular Formula

C28H26N2O6

Molecular Weight

486.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H26N2O6/c1-4-14-36-21-10-7-19(8-11-21)26(31)24-25(20-9-12-22(34-2)23(15-20)35-3)30(28(33)27(24)32)17-18-6-5-13-29-16-18/h4-13,15-16,25,31H,1,14,17H2,2-3H3/b26-24+

InChI Key

VKURHTPKMPRWQT-SHHOIMCASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC

Origin of Product

United States

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